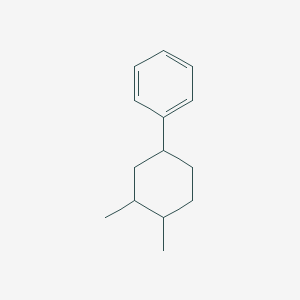![molecular formula C22H21NO4 B14271005 3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one CAS No. 139035-77-1](/img/structure/B14271005.png)
3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4,5-Trimethoxyanilino)methylidene][1,1’-biphenyl]-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl core and a trimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4,5-Trimethoxyanilino)methylidene][1,1’-biphenyl]-2(3H)-one typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable biphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4,5-Trimethoxyanilino)methylidene][1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products
Scientific Research Applications
3-[(3,4,5-Trimethoxyanilino)methylidene][1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[(3,4,5-Trimethoxyanilino)methylidene][1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4,5-Trimethoxyanilino)methylidene]benzene-1,2-dione
- 3-[(3,4,5-Trimethoxyanilino)methylidene]naphthalene-2(3H)-one
- 3-[(3,4,5-Trimethoxyanilino)methylidene]phenanthrene-2(3H)-one
Uniqueness
3-[(3,4,5-Trimethoxyanilino)methylidene][1,1’-biphenyl]-2(3H)-one is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
139035-77-1 |
|---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-phenyl-6-[(3,4,5-trimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C22H21NO4/c1-25-19-12-17(13-20(26-2)22(19)27-3)23-14-16-10-7-11-18(21(16)24)15-8-5-4-6-9-15/h4-14,24H,1-3H3 |
InChI Key |
MTYQBAZMPRLWLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
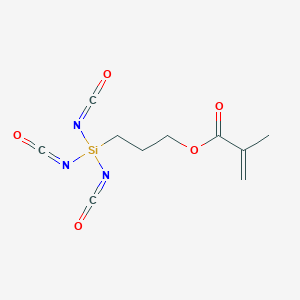
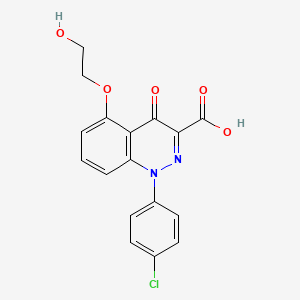

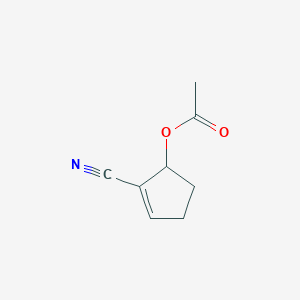
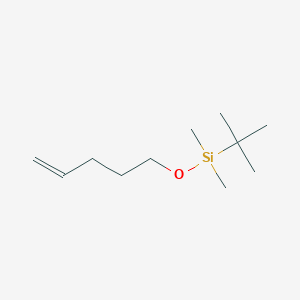
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)

![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)
![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)
![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
